molecular formula C14H13N3O5 B5706934 N'-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide

N'-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide

Cat. No.: B5706934
M. Wt: 303.27 g/mol
InChI Key: AYFJDEMLJMVMKP-OVCLIPMQSA-N
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Description

N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide is a complex organic compound with a molecular formula of C13H11N3O4 This compound is characterized by the presence of a furylmethylene group, a nitrophenoxy group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide typically involves the condensation of 3-furylmethylene with 2-nitrophenoxypropanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-furylmethylene)-5-methyl-3-isoxazolamine
  • N-(3-furylmethylene)-3-propoxybenzohydrazide
  • N-(3-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

Uniqueness

N’-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]-2-(2-nitrophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-10(14(18)16-15-8-11-6-7-21-9-11)22-13-5-3-2-4-12(13)17(19)20/h2-10H,1H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJDEMLJMVMKP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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